![molecular formula C12H15NO4 B12114504 5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
5-[(2-hydroxybenzoyl)amino]pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-hydroxybenzoyl)amino]pentanoic Acid: 5-aminopentanoic acid , is a δ-amino acid. Its chemical formula is C12H15NO4 with a molecular weight of approximately 237.25 g/mol . Structurally, it consists of a pentanoic acid backbone with an amino substituent at the fifth carbon (C-5) position. This compound is a methylene homologue of γ-aminobutyric acid (GABA) and acts as a weak GABA agonist .
Preparation Methods
Synthetic Routes:: The synthesis of 5-aminopentanoic acid involves various methods. One common approach is the amidation of pentanoic acid with ammonia or an amine. For example, reacting pentanoic acid with ammonia yields 5-aminopentanoic acid:
Pentanoic acid+Ammonia→5-aminopentanoic acid
Industrial Production:: Industrial production methods for 5-aminopentanoic acid may involve large-scale amidation reactions using suitable catalysts and optimized conditions.
Chemical Reactions Analysis
Reactions::
Amidation: As mentioned earlier, the key reaction is the amidation of pentanoic acid to form 5-aminopentanoic acid.
Acid-Base Reactions: It can act as both a Bronsted base (accepting a hydron) and a Bronsted acid (donating a hydron).
Amidation: Ammonia or primary amines.
Acid-Base Reactions: Appropriate acids or bases.
Major Products:: The major product of the amidation reaction is 5-aminopentanoic acid.
Scientific Research Applications
5-aminopentanoic acid finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of other compounds.
Biology: It may be involved in metabolic pathways.
Medicine: Research explores its potential therapeutic effects.
Industry: It could be used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 5-aminopentanoic acid exerts its effects is still an area of study. It may interact with GABA receptors or modulate neurotransmission.
Comparison with Similar Compounds
While 5-aminopentanoic acid is unique due to its specific substitution pattern, similar compounds include:
γ-Aminobutyric acid (GABA): The parent compound, which lacks the hydroxybenzoyl group.
5-Acetamidopentanoic acid: An analog with an acetamide substituent instead of the hydroxybenzoyl group.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-[(2-hydroxybenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-6-2-1-5-9(10)12(17)13-8-4-3-7-11(15)16/h1-2,5-6,14H,3-4,7-8H2,(H,13,17)(H,15,16) |
InChI Key |
PCHQLHRICSNYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)

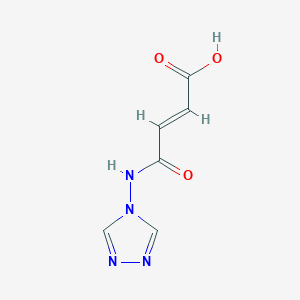
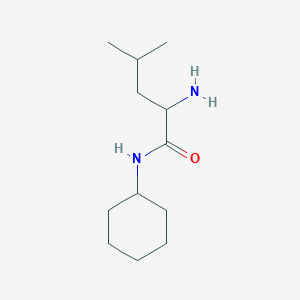




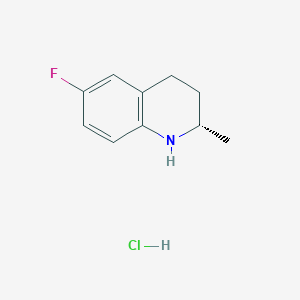
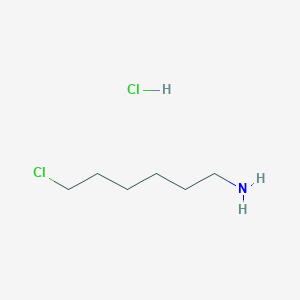
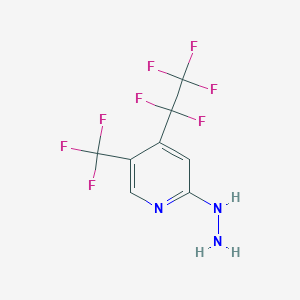
![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
